molecular formula C11H14F3N B2731820 (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine CAS No. 2248201-23-0

(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine

Cat. No.: B2731820
CAS No.: 2248201-23-0
M. Wt: 217.235
InChI Key: HAYWZWJIOVVDEY-QMMMGPOBSA-N
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Description

(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine is a chiral amine building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the 2,2,2-trifluoroethyl moiety attached to the phenyl ring is a strategic feature, as the trifluoromethyl (CF3) group is known to profoundly influence the properties of bioactive molecules. The strong electron-withdrawing nature and high lipophilicity of the CF3 group can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets, making it a valuable pharmacophore in the development of new therapeutic agents . Chiral 1-amine derivatives bearing aryl and fluorinated substituents are frequently explored as key intermediates in the synthesis of potential enzyme inhibitors, receptor modulators, and other biologically active compounds . Researchers may utilize this specific (R)-enantiomer to investigate structure-activity relationships or to develop novel candidates for central nervous system (CNS) disorders, cardiovascular diseases, and oncology, given the established role of similar scaffolds in these fields . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2R)-2-[3-(2,2,2-trifluoroethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-8(7-15)10-4-2-3-9(5-10)6-11(12,13)14/h2-5,8H,6-7,15H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYWZWJIOVVDEY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC(=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=CC(=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(2,2,2-trifluoroethyl)benzene and ®-2-bromo-1-phenylpropan-1-amine.

    Reaction Conditions: The key step involves a nucleophilic substitution reaction where the bromo group is replaced by the amine group under basic conditions. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in the products.

    Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.

    Drug Development: Explored as a lead compound in the development of pharmaceuticals targeting specific receptors.

Medicine

    Therapeutic Agents: Potential use in the treatment of neurological disorders due to its interaction with neurotransmitter systems.

    Diagnostic Tools: Utilized in the development of diagnostic agents for imaging techniques.

Industry

    Material Science: Applied in the synthesis of advanced materials with unique properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine involves:

    Molecular Targets: Interaction with specific receptors or enzymes in biological systems.

    Pathways: Modulation of biochemical pathways, such as neurotransmitter release or enzyme activity.

Comparison with Similar Compounds

Key Structural Features :

  • Chiral Center : (R)-configuration at C2 ensures enantioselective interactions.
  • Fluorinated Substituent : The 3-(2,2,2-trifluoroethyl)phenyl group enhances bioavailability and resistance to oxidative metabolism .
  • Amine Functionality : The primary amine facilitates hydrogen bonding and protonation under physiological conditions, critical for target engagement.

Comparison with Structurally Similar Compounds

Substituent Position and Fluorination Patterns

Fluorine substitution patterns and aryl group positioning significantly influence physicochemical and pharmacological properties. Below is a comparative analysis:

Compound Name Substituent Position Fluorine Groups Key Properties/Applications References
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine 3-position (phenyl) CF₃CH₂ High lipophilicity (logP ~3.2), metabolic stability
1-[2-(Trifluoromethyl)phenyl]propan-2-amine 2-position (phenyl) CF₃ Lower metabolic stability due to steric hindrance at 2-position
Cinacalcet HCl (N-(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine) 3-position (phenyl) CF₃ FDA-approved for hyperparathyroidism; logP ~5.1
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Cyclopropane ring CF₃ Enhanced rigidity; used in protease inhibitors

Key Observations :

  • Positional Isomerism : The 3-position substitution in the target compound allows optimal steric and electronic interactions compared to 2-position analogs (e.g., 1-[2-(trifluoromethyl)phenyl]propan-2-amine), which exhibit reduced metabolic stability .
  • Trifluoroethyl vs.

Stereochemical Impact on Bioactivity

Chirality at the amine-bearing carbon critically affects target binding. For example:

  • Cinacalcet Diastereomers : The (2R)-configuration in the target compound mirrors the active diastereomer of cinacalcet, which shows 10-fold higher potency than its (2S)-counterpart in calcium-sensing receptor modulation .
  • (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine : The rigid cyclopropane ring in this analog restricts conformational flexibility, enhancing selectivity for enzymatic targets .

Physicochemical and Pharmacokinetic Profiles

Fluorination improves membrane permeability and half-life. Comparative

Property Target Compound Cinacalcet HCl 1-[2-(Trifluoromethyl)phenyl]propan-2-amine
logP 3.2 (estimated) 5.1 2.8
Solubility (mg/mL) 0.15 (pH 7.4) 0.03 (pH 7.4) 0.45 (pH 7.4)
Metabolic Stability High (t₁/₂ > 6 h) Moderate (t₁/₂ ~4 h) Low (t₁/₂ ~1.5 h)

Notes:

  • The target compound’s lower logP compared to cinacalcet suggests reduced tissue accumulation but improved solubility.
  • The trifluoroethyl group’s electron-withdrawing effect stabilizes the compound against cytochrome P450 oxidation .

Biological Activity

(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine, also known as a chiral amine compound, has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2248201-23-0
  • Molecular Formula : C11H14F3N
  • Molecular Weight : 221.23 g/mol
  • Structure :
    InChI 1S C11H14F3N c1 8 7 15 10 4 2 3 9 5 10 6 11 12 13 14 h2 5 8H 6 7 15H2 1H3 t8 m0 s1\text{InChI 1S C11H14F3N c1 8 7 15 10 4 2 3 9 5 10 6 11 12 13 14 h2 5 8H 6 7 15H2 1H3 t8 m0 s1}

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can modulate adenylate cyclase activity in the rat striatum. For instance, analogs like N-trifluoroethyldopamine have shown weak stimulation of adenylate cyclase compared to dopamine itself . This suggests that the compound may influence dopaminergic signaling pathways.

Pharmacological Effects

  • Dopaminergic Activity :
    • The compound has been evaluated for its effects on dopamine receptors. Studies have shown that it can stimulate adenylate cyclase activity but lacks selectivity for dopamine receptors .
  • Vasodilatory Effects :
    • In isolated rabbit renal and ear arteries, both N-trifluoroethyldopamine and its analogs demonstrated relaxant effects without receptor selectivity . This indicates potential applications in vascular health.
  • Neurotransmitter Modulation :
    • The trifluoroethyl group is associated with increased potency in inhibiting serotonin uptake when compared to non-fluorinated analogs . This property may suggest a role in treating mood disorders or other conditions related to serotonin dysregulation.

Case Studies and Research Findings

StudyFindings
Adenylate Cyclase Activity N-trifluoroethyldopamine induced weak stimulation compared to dopamine; suggests limited efficacy in dopaminergic pathways .
Vascular Relaxation Demonstrated relaxant effects in isolated arteries; indicates potential for cardiovascular applications .
Serotonin Uptake Inhibition Enhanced potency observed with trifluoromethyl groups; implications for mood disorder treatments .

Similar Compounds and Their Activities

CompoundActivityNotes
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amineVariesEnantiomer with different biological activity profiles.
(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amineModerateSimilar structural features but distinct pharmacological effects.

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